Bienvenue dans la boutique en ligne BenchChem!

Rhenium silicide (ReSi2)

Thermoelectrics Energy Conversion High-Temperature Materials

Rhenium silicide (ReSi₂) is the only narrow-bandgap semiconductor among refractory disilicides. Unlike metallic MoSi₂ or WSi₂, ReSi₂ delivers a high Seebeck coefficient (250–300 µV/K) and ZT ~0.8 for direct heat-to-electricity conversion up to 800 °C. Its proven oxidation resistance and interdiffusion barrier performance in multi-layer coatings (0.48 mg/cm² mass gain after 100 h at 800 °C) make it the strategic choice for thermoelectric generators, IR detectors, and aerospace coatings. Order research-grade ReSi₂ powder today.

Molecular Formula ReSi2
Molecular Weight 242.38 g/mol
CAS No. 12038-66-3
Cat. No. B078879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium silicide (ReSi2)
CAS12038-66-3
Molecular FormulaReSi2
Molecular Weight242.38 g/mol
Structural Identifiers
SMILES[Si]=[Re]=[Si]
InChIInChI=1S/Re.2Si
InChIKeyPTRULNLAMWPPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium Silicide (ReSi₂) CAS 12038-66-3: High-Temperature Semiconductor Silicide for Thermoelectric and Protective Coating Applications


Rhenium silicide (nominally ReSi₂, though often exhibiting a silicon-deficient stoichiometry of ReSi₁.₇₅) is a transition metal silicide that distinguishes itself from many of its metallic counterparts by exhibiting semiconducting behavior with a narrow band gap [1]. It crystallizes in a complex orthorhombic or monoclinic structure related to the MoSi₂-type, and is characterized by a high melting point, excellent thermal stability, and notable thermoelectric and oxidation-resistant properties [2]. These attributes position ReSi₂ as a candidate material for high-temperature thermoelectric energy conversion and as a protective coating component in harsh environments.

Why ReSi₂ Cannot Be Directly Substituted with Other Transition Metal Silicides in Critical High-Temperature Applications


While many transition metal disilicides (e.g., MoSi₂, WSi₂, TiSi₂) share a common high-temperature stability, they exhibit fundamentally different electronic and functional properties. Most MSi₂ compounds are metallic conductors, whereas ReSi₂ is a narrow band-gap semiconductor [1]. This distinction is critical for applications requiring a high Seebeck coefficient for thermoelectric conversion or specific optical absorption for infrared detection. Furthermore, the oxidation behavior and interdiffusion characteristics of ReSi₂ within multilayer coatings differ significantly from those of other silicides, directly impacting long-term performance and structural integrity at elevated temperatures [2]. Simple substitution based on melting point or thermal stability alone will not yield equivalent performance and may lead to premature device or coating failure.

Quantitative Differentiation of ReSi₂ Against Closest Analogs: A Comparative Evidence Guide


Thermoelectric Figure of Merit (ZT) of ReSi₂ Surpasses Established Si-Ge Alloys and Competes Favorably with Other Silicides

The thermoelectric performance of ReSi₂, quantified by the dimensionless figure of merit (ZT), is a key differentiator. Along its [001] crystallographic direction, single-crystalline ReSi₁.₇₅ achieves a ZT of 0.7 at 1073 K (800 °C) [1]. This value is comparable to that of state-of-the-art Si-Ge alloys, which are commercially used for radioisotope thermoelectric generators (RTGs) in space applications, and represents a significant improvement over many other transition metal silicides like CrSi₂, for which ZT values are typically lower [2]. Furthermore, doping with Mo (2% substitution for Re) has been shown to increase the maximum ZT to 0.8 [2].

Thermoelectrics Energy Conversion High-Temperature Materials

Anisotropic Seebeck Coefficient of ReSi₂ Far Exceeds Metallic Silicides and Enables High-Voltage Thermopiles

The Seebeck coefficient (thermopower) of ReSi₂ is highly anisotropic and exceptionally large for a silicide, particularly when compared to metallic conductors. Along the [001] direction, the Seebeck coefficient is in the range of 250-300 µV/K [1]. In contrast, metallic silicides like MoSi₂ and WSi₂, and even noble metals used in thermocouples, typically exhibit Seebeck coefficients below 100 µV/K [2]. This high value is maintained with excellent stability up to 1200 °C in thin-film form, a key advantage over noble metal thermocouples which suffer from Seebeck coefficient drift at high temperatures [2].

Thermoelectric Sensors Thin Films Seebeck Coefficient

ReSi₂ Interlayer Enhances Oxidation Resistance and Coating Integrity in MoSi₂-Based Systems

In multilayer protective coatings for refractory alloys, the incorporation of a ReSi₂ interlayer has been shown to quantitatively improve oxidation resistance and coating adherence compared to MoSi₂-only coatings. Specifically, a MoSi₂/ReSi₂/NbSi₂ compound coating on a Nb-Ti-Si based alloy demonstrated a mass gain of only 0.48 mg/cm² after 100 hours of oxidation at 800 °C [1]. This performance is attributed to the ReSi₂ layer improving the integrity and adherence of the MoSi₂ layer, reducing outward diffusion of alloying elements, and suppressing the pesting oxidation of MoSi₂ [1]. Without the ReSi₂ interlayer, MoSi₂ coatings are prone to accelerated oxidation and spallation at intermediate temperatures.

Oxidation Resistance Protective Coatings High-Temperature Alloys

Narrow and Tunable Band Gap of ReSi₂ Enables Silicon-Compatible Infrared Detection Not Achievable with Metallic Silicides

The semiconducting nature of ReSi₂, with a narrow and tunable band gap, is a fundamental property that distinguishes it from metallic silicides like MoSi₂ or WSi₂. The band gap of ReSi₂ has been measured to be in the range of 0.12 to 0.20 eV [1], with an optical absorption edge near 0.2 eV and a strong absorption constant exceeding 2 × 10⁴ cm⁻¹ for photon energies above this threshold [2]. In contrast, metallic silicides have a band gap of 0 eV. This band gap makes ReSi₂ suitable for intrinsic infrared detection, particularly in the long-wavelength infrared (LWIR) regime, and its epitaxial growth compatibility on silicon substrates offers a pathway to monolithic integration of IR detectors with silicon readout electronics, a capability not offered by metallic alternatives [2].

Infrared Detectors Optoelectronics Silicon Photonics

Optimal Application Scenarios for ReSi₂ Based on Verified Performance Advantages


High-Temperature Thermoelectric Generators for Waste Heat Recovery and Space Power

For applications requiring direct conversion of heat to electricity at temperatures up to 800 °C, ReSi₂ is a prime candidate. Its high ZT of 0.7-0.8, comparable to Si-Ge alloys, makes it suitable for radioisotope thermoelectric generators (RTGs) in space missions or for terrestrial waste-heat recovery from industrial furnaces and vehicle exhausts [1]. The material's high thermal stability ensures sustained performance in these demanding thermal environments.

Stable Thin-Film Thermocouples and Heat Flux Sensors for Extreme Environments

The combination of a large, stable Seebeck coefficient (250-300 µV/K) and proven thermal stability up to 1200 °C makes ReSi₂ thin films ideal for fabricating thermocouples and heat flux sensors for use in gas turbine engines, hypersonic vehicle skins, and other high-temperature, oxidizing atmospheres [1]. ReSi₂-based sensors can provide more reliable and drift-free temperature measurements compared to conventional noble metal thermocouples in these harsh settings.

ReSi₂ Interlayer for Enhanced Oxidation Protection in Refractory Alloy Coatings

When designing multi-layer silicide coatings for refractory metals (e.g., Nb, Mo, Ta) and their alloys, the incorporation of a ReSi₂ interlayer is a validated strategy to mitigate pesting oxidation and improve coating adhesion. As demonstrated in MoSi₂/ReSi₂/NbSi₂ systems, the ReSi₂ layer significantly reduces oxidation mass gain (0.48 mg/cm² after 100h at 800°C) and prolongs the protective life of the coating, which is critical for components in aerospace propulsion and nuclear reactors [1].

Silicon-Integrated Infrared Detectors for Long-Wavelength Applications

The narrow band gap (0.12-0.20 eV) and strong infrared absorption of ReSi₂, combined with its epitaxial growth compatibility on silicon, position it as a promising material for monolithic infrared detectors on silicon chips. This is particularly relevant for developing low-cost, large-format focal plane arrays for thermal imaging and spectroscopic sensing in the long-wavelength infrared (LWIR) range [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhenium silicide (ReSi2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.